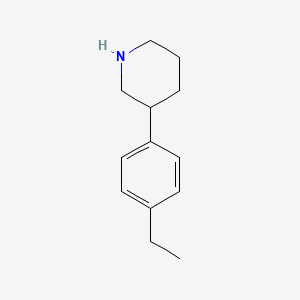

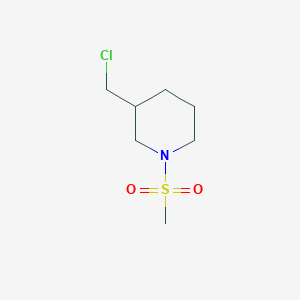

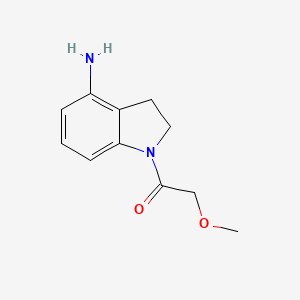

![molecular formula C8H17NO3 B1376762 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol CAS No. 1479234-05-3](/img/structure/B1376762.png)

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1479234-05-3 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 2- { [4- (aminomethyl)tetrahydro-2H-pyran-4-yl]oxy}ethanol . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol” is 1S/C8H17NO3/c9-7-8 (12-6-3-10)1-4-11-5-2-8/h10H,1-7,9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol” include a molecular weight of 175.23 . It is a powder that is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of chiral building blocks. For instance, the selective conversion of certain ketones and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction, furnished enantiomers of important chiral building blocks, including variants of 2-amino-ethan-1-ol (Demir et al., 2003).

Radical-Mediated Tandem Cyclization

A novel approach using NH4I-catalyzed radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-Dioxane has been developed for constructing derivatives of 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol (Liao et al., 2021).

Synthesis and Characterization of Complexes

Studies on the synthesis and characterization of novel Schiff base ligand derived from aminopyridine and its complexes have been conducted. These include DNA interaction and docking studies, suggesting potential drug candidacy (Kurt et al., 2020).

Synthesis of Hyperbranched Epoxide-Amine Adducts

Hyperbranched epoxide-amine adducts have been synthesized through a microwave-assisted reaction. This involves the formation of a monomer which reacts to give hyperbranched adducts, proving useful in the development of complex molecules (Theis et al., 2009).

Palladium-Catalyzed Synthesis

The compound has been used in palladium-catalyzed synthesis processes, such as oxidative cyclization-methoxycarbonylation of 4-yn-1-ols to produce various derivatives (Gabriele et al., 2000).

Synthesis of Protic Hydroxylic Ionic Liquids

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol involves creating hydroxylic ionic liquids with two types of nitrogenous centers, demonstrating potential in various applications (Shevchenko et al., 2017).

Cytotoxic and Antiplatelet Activities

Research on dibenzofuran- and carbazole-substituted oximes or methyloximes indicates their cytotoxic and antiplatelet activities, suggesting their potential in medical applications (Wang et al., 2004).

Safety and Hazards

The safety information for “2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

2-[4-(aminomethyl)oxan-4-yl]oxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUVYQRUIBTTCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

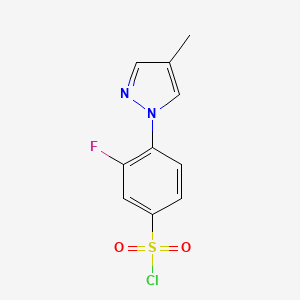

![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

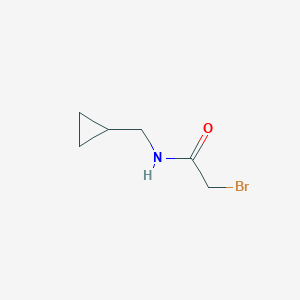

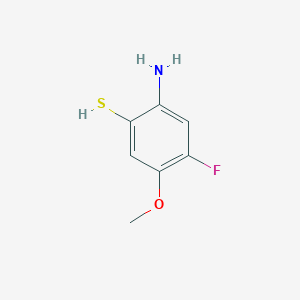

![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)

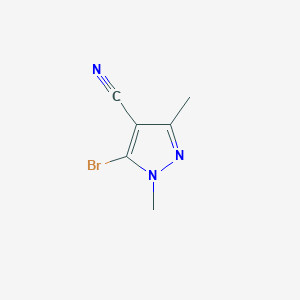

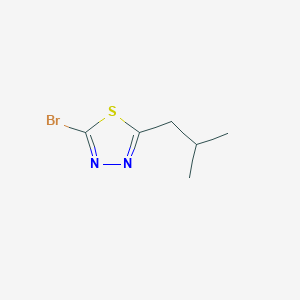

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)

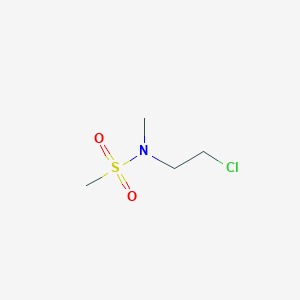

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)